Acetic acid, (dodecylthio)-, ethyl ester
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Overview
Description
Acetic acid, (dodecylthio)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This particular ester is formed by the reaction of acetic acid with dodecylthiol and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dodecylthio)-, ethyl ester typically involves the esterification reaction between acetic acid, dodecylthiol, and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:
CH3COOH+C12H25SH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dodecylthio)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Acetic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters.
Scientific Research Applications
Acetic acid, (dodecylthio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism by which acetic acid, (dodecylthio)-, ethyl ester exerts its effects depends on the specific application. In antimicrobial studies, it is believed to disrupt microbial cell membranes due to its amphiphilic nature. In drug delivery, it forms micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar solvent properties but lacks the thioether group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Dodecyl acetate: Similar long-chain ester but without the thioether group.
Uniqueness
Acetic acid, (dodecylthio)-, ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical properties such as increased hydrophobicity and potential for oxidation to sulfoxides or sulfones. This makes it particularly useful in applications requiring amphiphilic molecules or specific reactivity.
Biological Activity
Acetic acid, (dodecylthio)-, ethyl ester, also known by its CAS number 88591-31-5, is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
Property | Details |
---|---|
CAS Number | 88591-31-5 |
Molecular Formula | C12H24O2S |
Molecular Weight | 248.38 g/mol |
IUPAC Name | Ethyl dodecylthioacetate |
Synthesis
The synthesis of this compound typically involves the reaction of dodecylthiol with acetic acid in the presence of a suitable catalyst. This process can be optimized through various methods including esterification techniques that enhance yield and purity.
Antimicrobial Properties
Research indicates that acetic acid esters exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl esters of acetic acid possess antibacterial properties against Gram-positive and Gram-negative bacteria. The hydrophobic nature of the dodecyl group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis and death .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests using human cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis. For example, compounds similar to this ester have been shown to exhibit dose-dependent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating significant effectiveness at certain concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, disrupting their integrity and leading to increased permeability.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, restricting their growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased levels of ROS that can trigger apoptotic pathways .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of related compounds:
- Study on Antimicrobial Activity : A comparative study demonstrated that fatty acid esters including dodecylthio derivatives exhibited higher antimicrobial efficacy than their shorter-chain counterparts. The study concluded that increasing chain length correlates with enhanced activity due to improved membrane interaction .
- Anticancer Studies : In a study involving MCF-7 cells, it was found that treatment with acetic acid derivatives led to a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
Properties
CAS No. |
88591-31-5 |
---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
ethyl 2-dodecylsulfanylacetate |
InChI |
InChI=1S/C16H32O2S/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18-4-2/h3-15H2,1-2H3 |
InChI Key |
UTAUTWBWOHOFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)OCC |
Origin of Product |
United States |
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